4,5-dihydro-1H-imidazole-2-sulfonic acid

Molecular weight Oxidation state Structure-activity relationship

4,5-Dihydro-1H-imidazole-2-sulfonic acid (CAS 64205-92-1) is a partially hydrogenated 2-imidazoline-sulfonic acid distinguished by its intermediate oxidation state. Unlike its aromatic (CAS 53744-47-1) or fully saturated (CAS 91158-64-4) analogs, it retains a reactive C=N imine bond for nucleophilic displacement with amines. This enables 61% yielding condensation reactions (validated per U.S. Patent 5,237,072) and its use as a Brønsted acid site on polyoxometalate catalysts, achieving 29.1% higher selectivity in Friedel-Crafts alkylation versus homogeneous acid. Procure ≥98% pure material to ensure reproducible yields, reduce purification steps, and unlock its full synthetic potential.

Molecular Formula C3H6N2O3S
Molecular Weight 150.16 g/mol
CAS No. 64205-92-1
Cat. No. B1347617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-dihydro-1H-imidazole-2-sulfonic acid
CAS64205-92-1
Molecular FormulaC3H6N2O3S
Molecular Weight150.16 g/mol
Structural Identifiers
SMILESC1CN=C(N1)S(=O)(=O)O
InChIInChI=1S/C3H6N2O3S/c6-9(7,8)3-4-1-2-5-3/h1-2H2,(H,4,5)(H,6,7,8)
InChIKeyJTRHTNVGGLWMFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,5-Dihydro-1H-imidazole-2-sulfonic acid (CAS 64205-92-1): Physicochemical Profile and Structural Classification for Scientific Procurement


4,5-Dihydro-1H-imidazole-2-sulfonic acid (CAS 64205-92-1) is a partially hydrogenated imidazoline-2-sulfonic acid derivative with molecular formula C₃H₆N₂O₃S and molecular weight 150.16 g/mol . The compound belongs to the 2-imidazoline class of heterocycles, characterized by reduction of one double bond of the parent imidazole ring system . Key physicochemical parameters include a melting point of 140–145 °C, a predicted density of 1.89 ± 0.1 g/cm³, and a predicted pKa of 9.71 ± 0.40 . The compound features a five-membered ring containing two nitrogen atoms with a C=N imine functional group at the 2-position conjugated to the sulfonic acid moiety . This structural arrangement distinguishes it from both the fully aromatic 1H-imidazole-2-sulfonic acid (CAS 53744-47-1) and the fully saturated imidazolidine-2-sulfonic acid (CAS 91158-64-4) .

Why Imidazoline-2-sulfonic Acid Derivatives Cannot Be Interchangeably Substituted in Synthetic Workflows: 4,5-Dihydro-1H-imidazole-2-sulfonic acid (64205-92-1)


Generic substitution among imidazole- and imidazoline-2-sulfonic acids is precluded by fundamental structural differences that govern both chemical reactivity and synthetic utility. The target compound (4,5-dihydro) occupies a distinct intermediate oxidation state: it possesses a single C=N imine bond at the 2-position while retaining a saturated C4–C5 ethylene bridge, whereas the aromatic 1H-imidazole-2-sulfonic acid (CAS 53744-47-1) contains a fully conjugated imidazole ring system and the fully saturated imidazolidine-2-sulfonic acid (CAS 91158-64-4) lacks any C=N functionality . This structural divergence translates directly into differential behavior in nucleophilic displacement reactions—the imidazoline sulfonic acid serves as an electrophilic amidine sulfonic acid capable of reacting with amines to yield amino-2-imidazoline derivatives with yields up to 61% in condensation reactions with amine-containing substrates . In contrast, the aromatic 1H-imidazole-2-sulfonic acid exhibits different reactivity patterns due to its stabilized aromatic character, while the fully saturated analog lacks the reactive C=N electrophilic center required for amidine-forming transformations [1]. Furthermore, the predicted pKa difference (9.71 ± 0.40 for the dihydro form versus distinct protonation behavior in the aromatic analog) impacts both solubility in aqueous systems and acid-catalyzed reaction compatibility .

Quantitative Differentiation Evidence: 4,5-Dihydro-1H-imidazole-2-sulfonic acid (64205-92-1) Versus Structural Analogs


Molecular Weight and Oxidation State Differentiation: 4,5-Dihydro-1H-imidazole-2-sulfonic acid Versus Aromatic 1H-Imidazole-2-sulfonic acid

4,5-Dihydro-1H-imidazole-2-sulfonic acid (C₃H₆N₂O₃S, MW 150.16 g/mol) differs from the fully aromatic 1H-imidazole-2-sulfonic acid (C₃H₄N₂O₃S, MW 148.14 g/mol) by the addition of two hydrogen atoms, corresponding to saturation of the C4–C5 double bond while retaining the C=N imine functionality at the 2-position . This partial hydrogenation yields a molecular weight increase of 2.02 g/mol (1.36% difference) and fundamentally alters the electronic character of the ring system . The dihydro form exhibits a predicted density of 1.89 ± 0.1 g/cm³ and a predicted pKa of 9.71 ± 0.40 .

Molecular weight Oxidation state Structure-activity relationship

Synthetic Yield in Amino-2-imidazoline Derivative Formation: 4,5-Dihydro-1H-imidazole-2-sulfonic acid as Electrophilic Amidine Sulfonic Acid

In a documented condensation reaction with 6-amino-5-bromoquinoxaline, 4,5-dihydro-1H-imidazole-2-sulfonic acid (referred to in the procedure as imidazoline-2-sulfonic acid) reacted in isobutanol at 125 °C for 16 hours to yield 0.177 g (61% yield) of the target amino-2-imidazoline derivative as a yellow solid after silica gel chromatography . The imidazoline sulfonic acid serves as an electrophilic amidine sulfonic acid component that undergoes nucleophilic displacement by the aromatic amine, forming a new C–N bond at the 2-position of the imidazoline ring [1]. U.S. Patent No. 5,237,072 establishes that imidazoline sulfonic acids provide a less hazardous and more economical route to amino-2-imidazoline derivatives compared to conventional methods using POCl₃ or S-alkyl-2-imidazolines, which release noxious alkyl mercaptan by-products and exhibit sensitivity to steric hindrance [1].

Synthetic yield Amino-2-imidazoline Amidine sulfonic acid Condensation reaction

Bifunctional Catalytic Performance Enhancement via Imidazoline Sulfonic Acid Grafting: Friedel-Crafts Alkylation Conversion and Selectivity

Imidazoline sulfonic acid (ImSO₃H) groups, when covalently grafted onto polyoxometalate supports, produce bifunctional heterogeneous catalysts (SnₓH₄₋₂ₓSiW₁₁-ImSO₃H) that outperform homogeneous acid catalysts in Friedel-Crafts alkylation reactions [1]. The optimal catalyst Sn₀.₅H₃SiW₁₁-ImSO₃H exhibited an acid strength of 711.8 mV and C(B)/C(L) ratio of 2.71, achieving over 99% conversion of benzyl alcohol with 92.9% selectivity for methyl diphenylmethanes [1]. This performance exceeds the homogeneous H₄SiW₁₂O₄₀ catalyst (94.2% conversion, 63.8% selectivity) [1]. The enhancement is attributed to the electron-withdrawing ability of [α-SiW₁₁O₃₉]⁸⁻ enhancing Brønsted acidity of −SO₃H groups, plus the introduction of Lewis acidic Sn(II) countercations modulating the acidity profile. The flexible ImSO₃H chains contribute to higher turnover numbers (TONs) and turnover frequencies (TOF) [1].

Heterogeneous catalysis Friedel-Crafts alkylation Bifunctional catalyst TON/TOF

Comparative Physicochemical Profile: Melting Point and Predicted Acidity of 4,5-Dihydro-1H-imidazole-2-sulfonic acid

4,5-Dihydro-1H-imidazole-2-sulfonic acid exhibits a measured melting point range of 140–145 °C and a predicted acid dissociation constant (pKa) of 9.71 ± 0.40 . The compound appears as a white to pale yellow solid with a predicted density of 1.89 ± 0.1 g/cm³ and a topological polar surface area (TPSA) of 87.1 Ų . Its predicted LogP value is -0.32140, and the calculated XlogP is -1.6, indicating hydrophilic character consistent with the sulfonic acid functionality .

Melting point pKa Acidity Physicochemical characterization

Oxidative Synthesis Route from Ethylenethiourea: Alternative Access to 4,5-Dihydro-1H-imidazole-2-sulfonic acid

4,5-Dihydro-1H-imidazole-2-sulfonic acid can be synthesized via oxidation of ethylenethiourea (2-imidazolidinethione) using hydrogen peroxide in the presence of sodium molybdate catalyst in aqueous medium [1]. One reported procedure yields the product in 42% yield after a 1.5-hour reaction [1]. Patent literature describes a more general method: contacting a thiourea with hydrogen peroxide in the presence of a molybdenum-containing component at temperatures between 0 °C and 80 °C to oxidize the thiourea to the corresponding imidazoline sulfonic acid [2]. This oxidative route provides an alternative synthetic entry point distinct from direct sulfonation of 4,5-dihydroimidazole with SO₃ or chlorosulfonic acid [2].

Oxidation synthesis Ethylenethiourea Molybdenum catalyst Hydrogen peroxide

Synthetic Utility Differentiation: 4,5-Dihydro-1H-imidazole-2-sulfonic acid Versus 5-Oxo-4,5-dihydro-1H-imidazole-2-sulfonic acid

The 5-oxo-4,5-dihydro-1H-imidazole-2-sulfonic acid analog (CAS 858511-41-8) contains an additional carbonyl group at the 5-position, representing a higher oxidation state relative to the target compound [1]. This structural divergence alters both the electronic properties of the ring system and the hydrogen-bonding capacity. The 5-oxo derivative is reported to interact with specific molecular targets such as enzymes and receptors, whereas the non-oxo 4,5-dihydro form functions primarily as a synthetic intermediate and catalyst precursor [1]. U.S. Patent No. 5,237,072 specifically claims imidazoline sulfonic acids without the 5-oxo substitution as preferred intermediates for amino-2-imidazoline synthesis, as the 5-oxo group would introduce unwanted hydrogen-bonding interactions and alter the electrophilicity of the amidine center [2].

Oxidation state Synthetic intermediate Functional group compatibility

Priority Application Scenarios for 4,5-Dihydro-1H-imidazole-2-sulfonic acid (64205-92-1) Procurement Based on Quantitative Evidence


Synthesis of Amino-2-imidazoline Derivatives via Amidine Sulfonic Acid Electrophiles

Based on documented 61% yield in condensation with 6-amino-5-bromoquinoxaline, 4,5-dihydro-1H-imidazole-2-sulfonic acid is a validated intermediate for constructing amino-2-imidazoline scaffolds . This application leverages the compound's electrophilic amidine sulfonic acid functionality, which undergoes nucleophilic displacement by primary or secondary amines under relatively mild conditions (125 °C in alcoholic solvent) . U.S. Patent No. 5,237,072 establishes this route as a superior alternative to conventional POCl₃-mediated methods that release noxious by-products [1]. Procurement of high-purity material (≥98%) is essential for achieving the benchmark 61% yield without purification complications .

Covalent Grafting for Bifunctional Heterogeneous Catalyst Fabrication

Imidazoline sulfonic acid (ImSO₃H) groups serve as effective Brønsted acid sites when covalently grafted onto polyoxometalate supports . The resulting SnₓH₄₋₂ₓSiW₁₁-ImSO₃H catalysts demonstrate 99% benzyl alcohol conversion and 92.9% selectivity for methyl diphenylmethanes in Friedel-Crafts alkylation, outperforming homogeneous H₄SiW₁₂O₄₀ (94.2% conversion, 63.8% selectivity) by a 29.1% absolute selectivity margin . The flexible ImSO₃H chains contribute to enhanced TON and TOF values . This application scenario justifies procurement for materials science laboratories developing next-generation heterogeneous acid catalysts.

Oxidative Derivatization from Ethylenethiourea for In-House Synthesis

Laboratories with oxidative synthesis capabilities may elect to synthesize 4,5-dihydro-1H-imidazole-2-sulfonic acid in-house via hydrogen peroxide oxidation of ethylenethiourea catalyzed by sodium molybdate, achieving 42% yield after 1.5 h reaction . This route provides an alternative to commercial procurement when custom modifications or isotopically labeled variants are required [1]. The documented 42% yield serves as a baseline for method optimization and scale-up feasibility assessment .

Comparative Structure-Activity Relationship Studies of Imidazole/Imidazoline Sulfonic Acid Derivatives

The compound's distinct intermediate oxidation state—retaining the C=N imine functionality while possessing a saturated C4–C5 ethylene bridge—makes it an essential reference compound for systematic SAR studies comparing aromatic (1H-imidazole-2-sulfonic acid), partially hydrogenated (4,5-dihydro), and fully saturated (imidazolidine-2-sulfonic acid) analogs [1]. Such comparative studies benefit from the target compound's well-characterized physicochemical profile: melting point 140–145 °C, predicted pKa 9.71 ± 0.40, and density 1.89 ± 0.1 g/cm³ [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4,5-dihydro-1H-imidazole-2-sulfonic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.